1-甲基苯并(A)蒽

描述

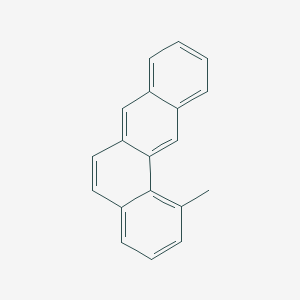

1-Methylbenz(A)anthracene is a chemical compound with the molecular formula C19H14 . It is also known by other names such as 1-Methylbenz[a]anthracene, 1-Methyl-1,2-benzanthracene, and 1-Methylbenzo[a]anthracene .

Molecular Structure Analysis

The molecular structure of 1-Methylbenz(A)anthracene has been determined using single-crystal X-ray diffractometric data . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 1-Methylbenz(A)anthracene involve the formation of K-region oxides and imines of benz anthracene, 1-methylbenz anthracene, 7-methylbenz anthracene, 7-ethylbenz[a]anthracene, and 7,12-dimethylbenz anthracene .Physical And Chemical Properties Analysis

1-Methylbenz(A)anthracene has a molecular weight of 242.3 g/mol . It has a computed XLogP3 value of 6.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .科学研究应用

Carcinogenesis and Mutagenesis Studies

1-MBA is a potent carcinogen and mutagen. Researchers have extensively studied its role in cancer development and genetic mutations. It is commonly used in laboratory experiments to induce tumors in animal models, allowing scientists to investigate cancer mechanisms and evaluate potential therapeutic interventions .

Photochemical Reactions and Photodegradation

In environmental chemistry, 1-MBA serves as a model compound for studying photochemical reactions. Researchers examine its behavior under UV light, leading to photodecomposition products. For instance, studies have shown that 1-MBA undergoes photodegradation, yielding various derivatives .

Environmental Monitoring and PAH Contamination

1-MBA is part of the larger group of PAHs found in environmental samples such as soil, water, and air. Monitoring its presence helps assess environmental contamination and evaluate remediation strategies. Its detection serves as an indicator of PAH pollution .

Analytical Chemistry and Standard Reference Materials

As a certified reference material (CRM), 1-MBA plays a crucial role in analytical chemistry. Researchers use it to calibrate instruments, validate methods, and ensure accurate measurements. Its well-defined properties make it an essential tool for quality control and method validation .

Drug Metabolism and Toxicology

In drug development, 1-MBA serves as a substrate for cytochrome P450 enzymes. Scientists study its metabolism to understand drug interactions, bioactivation, and toxicity. Insights gained from 1-MBA metabolism contribute to safer drug design and evaluation .

Polycyclic Aromatic Hydrocarbon Research

1-MBA is a representative PAH with a four-ring structure. Researchers investigate its behavior in complex mixtures, such as those found in combustion emissions, tobacco smoke, and industrial processes. Understanding its fate and transformation aids in assessing overall PAH exposure and risk .

安全和危害

作用机制

Target of Action

1-Methylbenz(A)anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It interacts with DNA, leading to the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenesis .

Mode of Action

The compound is metabolized by enzymes in the body to form reactive intermediates . These intermediates can bind covalently to DNA, forming DNA adducts . The formation of these adducts can lead to errors in DNA replication, resulting in mutations .

Biochemical Pathways

1-Methylbenz(A)anthracene affects several biochemical pathways. It is metabolized by enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can then interact with DNA, leading to the formation of DNA adducts . This process can disrupt normal cellular processes and lead to carcinogenesis .

Pharmacokinetics

Like other pahs, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, it is metabolized in the liver and excreted in the urine and feces .

Result of Action

The primary result of 1-Methylbenz(A)anthracene’s action is the formation of DNA adducts, which can lead to mutations and carcinogenesis . It has been shown to have high mutagenic activity in Salmonella typhimurium .

Action Environment

The action of 1-Methylbenz(A)anthracene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its metabolism and the formation of DNA adducts . Additionally, factors such as temperature and pH can influence its stability and efficacy .

属性

IUPAC Name |

1-methylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-5-4-8-14-9-10-17-11-15-6-2-3-7-16(15)12-18(17)19(13)14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMBCXXTFFHALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179699 | |

| Record name | 1-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbenz(A)anthracene | |

CAS RN |

2498-77-3 | |

| Record name | 1-Methylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylbenz[a]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLBENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7797O3V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is 1-methylbenz(a)anthracene considered a significant environmental concern?

A: 1-methylbenz(a)anthracene is a PAH found in oil spills, posing a risk to marine ecosystems. A study analyzing sediment samples from an oil spill in the Philippines detected high levels of 1-methylbenz(a)anthracene one month after the incident []. This highlights the compound's persistence in the environment and its potential for bioaccumulation in the food chain.

Q2: How does the structure of 1-methylbenz(a)anthracene influence its potential carcinogenicity?

A: Research indicates that the shape and structural features of 1-methylbenz(a)anthracene contribute to its carcinogenic properties []. Notably, the "bay region" geometry, characterized by a methyl group positioned opposite a hydrogen atom (H12) and adjacent to another hydrogen (H11), leads to a longer C13-C18 bond within the bay region. This distorted structure, along with the short K-region bond (C5-C6), is thought to play a role in the compound's interaction with DNA and its ability to induce mutations.

Q3: How does the presence of a methyl group in 1-methylbenz(a)anthracene affect its mutagenicity compared to unsubstituted benz(a)anthracene?

A: Studies have shown that alkyl substitutions, such as the methyl group in 1-methylbenz(a)anthracene, can significantly influence the compound's mutagenicity []. While both benz(a)anthracene and its alkylated derivatives are mutagenic, the position and type of alkyl group can alter the compound's reactivity and interaction with biological systems. Further research is needed to fully understand the specific mechanisms by which the methyl group in 1-methylbenz(a)anthracene contributes to its mutagenic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。